Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 4,6-diaminobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBGZHVAASNVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363832 | |
| Record name | Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15403-48-2 | |
| Record name | 1,3-Dimethyl 4,6-diamino-1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15403-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Dimethyl Benzene-1,3-Dicarboxylate
The foundational step involves esterification of benzene-1,3-dicarboxylic acid. Treatment with methanol under acidic catalysis (e.g., sulfuric acid) yields dimethyl benzene-1,3-dicarboxylate. This precursor’s ester groups act as meta-directors, guiding subsequent nitration to the 4 and 6 positions.
Directed Nitration to Dimethyl 4,6-Dinitrobenzene-1,3-Dicarboxylate
Nitration employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, followed by gradual warming to 65°C. The ester groups’ electron-withdrawing nature ensures regioselective nitration at the 4 and 6 positions, producing dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate. Gas chromatography confirms >95% conversion, with yields typically exceeding 90% after recrystallization.
Table 1: Nitration Conditions and Outcomes
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃ (71%) in H₂SO₄ |
| Temperature | 65°C |
| Reaction Time | 1–3 hours |
| Yield | 93–98% |
Catalytic Hydrogenation to Amino Groups
The dinitro intermediate undergoes hydrogenation using H₂ (1–3 atm) and 10% Pd/C in acetic acid. This step reduces nitro groups to amines while preserving ester functionalities. Alternative reducing agents, such as ammonium formate, offer comparable efficiency under milder conditions.
Table 2: Reduction Parameters
| Condition | Specification |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Acetic acid or ethanol |
| Pressure | 1–3 atm H₂ |
| Yield | 85–92% |
Halogenation-Substitution Strategy: Leveraging Aromatic Reactivity
Nitration of Trihalobenzenes
Adapting methods from polybenzoxazole synthesis, 1,2,3-trihalobenzene derivatives are nitrated to introduce nitro groups at the 4 and 6 positions. For example, 1,2,3-trichlorobenzene reacts with concentrated HNO₃ at 65°C, yielding 1,2,3-trichloro-4,6-dinitrobenzene in ~95% yield.
Alkoxylysis and Esterification
The halogenated intermediate undergoes alkoxylysis with methanol and a base (e.g., NaOH), replacing chlorides with methoxy groups. Subsequent esterification via dimethyl sulfate converts hydroxyl groups to methyl esters, forming dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate.
Final Reduction
Catalytic hydrogenation, as in Section 1.3, completes the synthesis. This route avoids direct nitration challenges but introduces additional purification steps post-alkoxylysis.
Alternative Pathways: Meldrum’s Acid and Cyclocondensation
Knoevenagel Condensation with Meldrum’s Acid
Reactions between aryl aldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) yield α,β-unsaturated ketones. For instance, 4-bromo-2,5-difluorobenzaldehyde condenses with Meldrum’s acid at 95°C, forming intermediates that cyclize to substituted benzene rings. Subsequent functionalization could introduce amino and ester groups, though this route remains exploratory.
Table 3: Meldrum’s Acid Reaction Conditions
| Condition | Outcome |
|---|---|
| Temperature | 95°C |
| Solvent | Triethylamine formate |
| Yield | 69–85% |
Comparative Analysis of Methodologies
Table 4: Method Efficiency and Challenges
| Method | Advantages | Limitations |
|---|---|---|
| Nitration-Reduction | High regioselectivity | Harsh nitration conditions |
| Halogenation-Substitution | Avoids direct nitration | Multi-step, lower atom economy |
| Meldrum’s Acid Route | Modular building blocks | Unproven for target compound |
The nitration-reduction approach remains the most direct, leveraging established aromatic substitution principles. However, the halogenation-substitution method offers scalability for industrial applications, despite its complexity.
Experimental Optimization and Challenges
Nitration Regioselectivity
Ensuring exclusive 4,6-dinitration requires precise control of reaction kinetics. Excessively high temperatures or prolonged exposure risks over-nitration or byproduct formation.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Polymer Synthesis
DMDAB serves as a crucial building block for the synthesis of numerous polymers, including polyesters and polyamides. Its chemical structure allows it to participate in polycondensation reactions, leading to the formation of high-performance materials.
Table 1: Polymerization Characteristics of DMDAB
| Polymer Type | Reaction Type | Properties |
|---|---|---|
| Polyesters | Step-growth polymerization | High thermal stability |
| Polyamides | Condensation polymerization | Excellent mechanical properties |
Research indicates that polymers synthesized from DMDAB exhibit enhanced solubility and thermal stability compared to those made from traditional monomers. This is particularly beneficial for applications requiring durable materials that can withstand high temperatures and harsh environments .
Dye and Pigment Synthesis
DMDAB is also utilized in the synthesis of dyes and pigments due to its amino groups that can react with various dye-forming agents. This application is particularly relevant in textile and coating industries where vibrant colors and durability are essential.
Case Study: Synthesis of Azo Dyes
A study demonstrated the use of DMDAB in synthesizing azo dyes, which are known for their bright colors and excellent lightfastness. The reaction involves coupling DMDAB with diazonium salts, resulting in a range of azo compounds suitable for dyeing applications .
Pharmaceutical Applications
Emerging research suggests that DMDAB may have potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Table 2: Potential Pharmaceutical Derivatives from DMDAB
| Compound Type | Target Disease | Mechanism of Action |
|---|---|---|
| Anticancer agents | Cancer | Inhibition of cell proliferation |
| Antimicrobial agents | Bacterial infections | Disruption of bacterial cell walls |
Preliminary studies indicate that derivatives of DMDAB exhibit promising biological activities, warranting further investigation into their therapeutic potential .
Environmental Applications
DMDAB's derivatives are being explored for their potential use in environmental applications, such as water treatment processes. Their ability to form complexes with heavy metals suggests a role in developing effective chelating agents for environmental remediation.
Case Study: Heavy Metal Ion Removal
Research has shown that certain DMDAB derivatives can effectively bind heavy metal ions from aqueous solutions, thus aiding in water purification efforts. This application is crucial for addressing pollution issues associated with industrial waste .
Mechanism of Action
The mechanism of action of Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Substituent-Driven Properties of Benzene-1,3-Dicarboxylate Derivatives
Key Insights :
- Amino Groups: The amino substituents in the target compound increase electron density, making it reactive in nucleophilic aromatic substitutions and cyclizations. This contrasts with nitro-substituted analogs (e.g., HL0816), which are electron-deficient and participate in electrophilic reactions .
- Bromomethyl Groups: The brominated derivative () is pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino groups favor condensations or oxidations .
- Hydroxy Groups : Dihydroxy derivatives () exhibit improved solubility in polar solvents, broadening their utility in medicinal chemistry .
Comparison with Heterocyclic Dicarboxylates
Table 2: Heterocyclic Dicarboxylate Derivatives
Key Insights :
- Thiopyranoindole Derivatives: These compounds () are key intermediates in dye synthesis, leveraging the thiopyranoindole core for light absorption properties. Their reactivity differs from the benzene-based target compound due to sulfur incorporation and extended conjugation .
- Thiophene Derivatives: Thiophene dicarboxylates () are employed in materials science for their electron-rich nature, contrasting with the amino-substituted benzene derivative’s focus on pharmaceuticals .
- Dimethyl Acetylenedicarboxylate: This alkyne-containing compound () is a classic dienophile in Diels-Alder reactions, highlighting the role of functional groups (acetylene vs. amino) in dictating reactivity .
Key Insights :
- Bromination/Amination : The target compound’s synthesis () involves hazardous reagents like N-bromosuccinimide (NBS), necessitating strict safety protocols.
- Safety Profiles: Dimethyl acetylenedicarboxylate () requires rigorous handling due to its irritant properties, unlike the less hazardous amino-substituted derivatives .
Biological Activity
Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate (DMDA) is an organic compound with significant biological activity, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and research findings.
Chemical Structure : DMDA has the molecular formula CHNO and features a benzene ring with two amino groups and two carboxylate ester functionalities.
Synthesis Methods : The compound is synthesized through the reaction of 4,6-diaminobenzene-1,3-dicarboxylic acid with methanol under reflux conditions. Purification is typically achieved via recrystallization. Industrial production may utilize continuous flow processes to enhance yield and efficiency.
Biological Mechanisms
DMDA exhibits various biological activities primarily through its interaction with enzymes and receptors:
- Enzyme Inhibition : DMDA can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Cellular Processes : It disrupts cellular processes by modulating signaling pathways, which can result in apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
The mechanism of action for DMDA involves binding to target sites on enzymes or receptors, thereby altering their activity. This modulation can lead to:
- Inhibition of Enzyme Activity : DMDA has been shown to inhibit enzymes critical for cell proliferation.
- Induction of Apoptosis : In cancer studies, DMDA has induced apoptosis in specific cancer cell lines through caspase activation pathways.
Anticancer Properties
A study investigated the effects of DMDA on human cancer cell lines. The results indicated that DMDA significantly reduced cell viability in a dose-dependent manner. The IC values were determined for various cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| A549 (Lung) | 30 |
| HeLa (Cervical) | 20 |
These findings suggest that DMDA holds promise as a potential chemotherapeutic agent.
Antimicrobial Activity
In another study assessing the antimicrobial effects of DMDA, it was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 40 |
| P. aeruginosa | 45 |
These results highlight the compound's potential utility in developing antimicrobial agents.
Applications
DMDA is utilized in various fields due to its biological properties:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling dimethyl 4,6-diaminobenzene-1,3-dicarboxylate in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Store the compound in a cool, dry, well-ventilated area away from heat sources or oxidizing agents. Use closed systems to minimize inhalation risks. In case of accidental exposure, flush affected areas with water and consult a physician immediately .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to verify aromatic protons, methyl ester groups, and amine functionalities.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with a methanol/water mobile phase.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode.
Cross-reference results with synthetic intermediates (e.g., diethyl acetylenedicarboxylate derivatives) to validate structural consistency .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
- Methodological Answer : Use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmospheres (N/Ar). Maintain temperatures between 0–25°C during amination steps to prevent side reactions. Catalytic acids (e.g., HCl) or bases (e.g., triethylamine) can enhance reaction efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound derivatives?
- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and reaction energetics. Software like Gaussian or ORCA can predict regioselectivity in amination or esterification steps. Pair computational data with experimental kinetic studies (e.g., Arrhenius plots) to validate mechanistic hypotheses. For example, simulate electron-deficient intermediates in Diels-Alder reactions using tetrazine analogs .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar dicarboxylate derivatives?
- Methodological Answer : Apply 2D NMR techniques (e.g., COSY, HSQC) to distinguish overlapping signals in aromatic regions. For ambiguous mass spectrometry peaks, use isotope dilution assays or high-resolution MS (HRMS). Compare experimental IR spectra with simulated vibrational modes (e.g., using VEDA software) to confirm functional group assignments. Cross-validate with X-ray crystallography for absolute configuration .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
- Methodological Answer : Utilize nanofiltration membranes with MWCO (molecular weight cut-off) ~300–500 Da to isolate the target compound from smaller byproducts (e.g., unreacted amines). Optimize transmembrane pressure (3–5 bar) and pH (neutral to slightly acidic) to minimize fouling. Validate purity via LC-MS and compare with traditional column chromatography yields .
Q. What experimental designs mitigate oxidative degradation of the amine groups in this compound?
- Methodological Answer : Implement factorial design to test variables:
- Factors : Oxygen exposure, temperature, and antioxidant additives (e.g., BHT).
- Response Variables : Degradation rate (HPLC) and amine content (Kjeldahl method).
Use ANOVA to identify significant factors. Under inert conditions (N), degradation rates decrease by >80% compared to ambient air. Stabilize solutions with 0.1% ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
